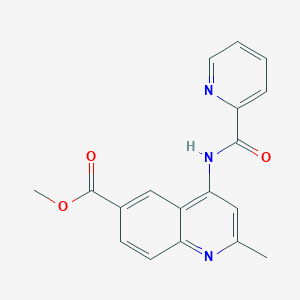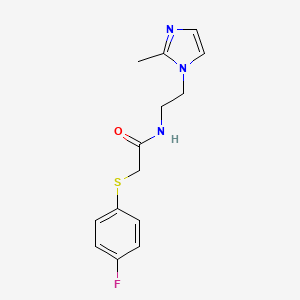![molecular formula C16H12F2N2O5S B2987669 [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 810688-83-6](/img/structure/B2987669.png)
[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 2,2-difluoro-1,3-benzodioxole group, which is an intermediate compound used especially for the preparation of products for agricultural chemistry and for the synthesis of pharmaceutical products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 2,2-difluoro-1,3-benzodioxole is prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst .Molecular Structure Analysis
The compound contains a 2,2-difluoro-1,3-benzodioxole group, which has the molecular formula C7H4F2O2 .Physical And Chemical Properties Analysis
The compound likely shares similar properties with 2,2-difluoro-1,3-benzodioxole, which is a liquid at room temperature, has a refractive index of 1.444, and a density of 1.303 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with complex structures, including sulfanyl, pyridine, carboxylate groups, and difluoro-benzodioxol motifs, are often synthesized for their unique physical, chemical, and biological properties. For example, novel methacrylate copolymers containing pendant piperonyl groups have been synthesized, showcasing applications in material science, particularly in developing materials with specific thermal and biological activities (Erol, Gencer, & Gurler, 2021).
Biological Activity
Related compounds have been explored for their biological activities, including as ligands for adenosine receptors, which can have implications in treating neuropathic pain and other conditions (Betti et al., 2019). Additionally, the development of antibacterial agents based on pyridonecarboxylic acids highlights the antimicrobial potential of similar compounds (Egawa et al., 1984).
Catalysis and Chemical Transformations
Compounds featuring pyridine and carboxylate functionalities are often used in catalysis and organic synthesis. For instance, sulfonated Schiff base copper(II) complexes have been developed as selective catalysts for alcohol oxidation, indicating potential applications in synthetic chemistry and industrial processes (Hazra et al., 2015).
Material Science Applications
In material science, the synthesis and characterization of compounds with specific functional groups can lead to the development of new materials with desirable properties such as photo-stability, thermal degradation kinetics, and resistance against microbial growth, which are crucial for applications in coatings, plastics, and medical devices (Erol, Gencer, & Gurler, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O5S/c1-26-14-10(3-2-6-19-14)15(22)23-8-13(21)20-9-4-5-11-12(7-9)25-16(17,18)24-11/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRMRMWATGKIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2987586.png)
![N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2987587.png)
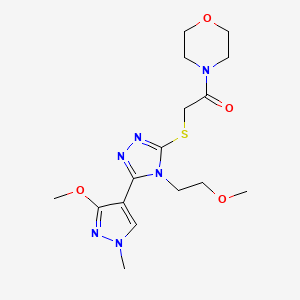

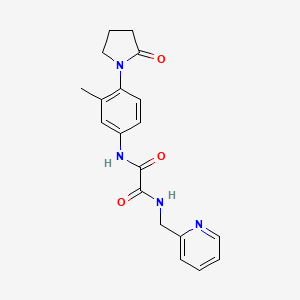
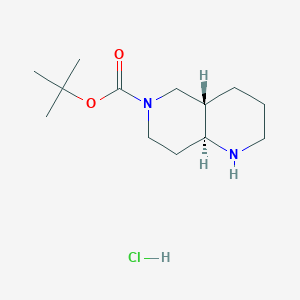

![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)
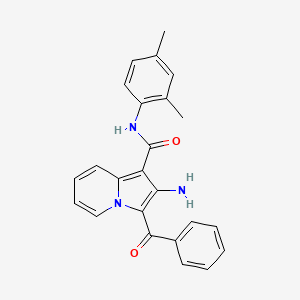
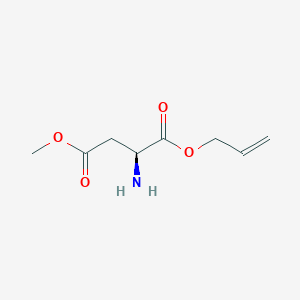
![5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2987600.png)
